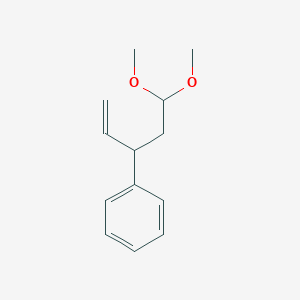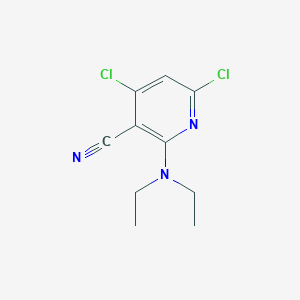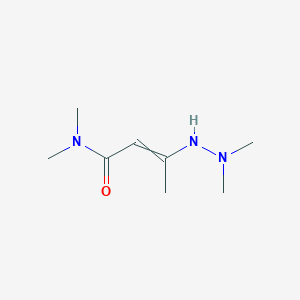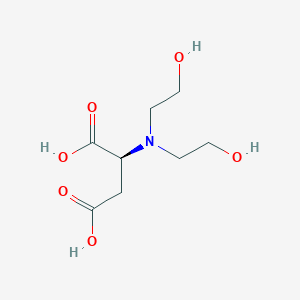
(5,5-Dimethoxypent-1-en-3-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5-Dimethoxypent-1-en-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a 5,5-dimethoxypent-1-en-3-yl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethoxypent-1-en-3-yl)benzene typically involves the reaction of benzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 5,5-dimethoxypent-1-en-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(5,5-Dimethoxypent-1-en-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Concentrated nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂) with catalysts like iron (Fe) or aluminum chloride (AlCl₃)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitrobenzene, halobenzene, sulfonated benzene derivatives
Applications De Recherche Scientifique
(5,5-Dimethoxypent-1-en-3-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of (5,5-Dimethoxypent-1-en-3-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the 5,5-dimethoxypent-1-en-3-yl group can influence the reactivity and selectivity of these reactions by donating or withdrawing electrons through inductive and resonance effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene: A simple benzene derivative with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Anisole: Benzene with a methoxy group.
Uniqueness
(5,5-Dimethoxypent-1-en-3-yl)benzene is unique due to the presence of the 5,5-dimethoxypent-1-en-3-yl group, which imparts distinct chemical properties and reactivity compared to simpler benzene derivatives.
Propriétés
Numéro CAS |
51758-21-5 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
5,5-dimethoxypent-1-en-3-ylbenzene |
InChI |
InChI=1S/C13H18O2/c1-4-11(10-13(14-2)15-3)12-8-6-5-7-9-12/h4-9,11,13H,1,10H2,2-3H3 |
Clé InChI |
ZIJQBRWQRGNPAP-UHFFFAOYSA-N |
SMILES canonique |
COC(CC(C=C)C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)




![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)

